N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide
Description
N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a quinoline core substituted with a 4-fluorophenyl group at position 2 and a methoxy group at position 3. The 6-position of the quinoline is linked to a 3,4,5-trimethoxybenzamide moiety via an amide bond.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5/c1-31-22-14-21(15-5-7-17(27)8-6-15)29-20-10-9-18(13-19(20)22)28-26(30)16-11-23(32-2)25(34-4)24(12-16)33-3/h5-14H,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLWFBCZCZKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Functional Group Transformations and Reactivity
The compound’s structural features suggest specific reactivity profiles:
Functional Groups and Their Roles
| Functional Group | Role in Reactions |
|---|---|
| Fluorophenyl group | Electron-withdrawing (meta-directing), stabilizes intermediates via resonance |
| Methoxy groups | Electron-donating (ortho/para-directing), facilitates nucleophilic substitution |
| Amide bond | Resistant to hydrolysis under basic conditions due to resonance stabilization |
Key Reaction Mechanisms
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Nucleophilic aromatic substitution : The methoxy group on the quinoline may activate adjacent positions for substitution reactions.
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Electrophilic aromatic substitution : Fluorine’s electron-withdrawing nature directs electrophiles to specific positions.
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Amide bond formation : Likely involves activation of the carbonyl group (e.g., via mixed anhydrides or imidazolide intermediates) .
Purification and Characterization
Post-synthesis purification often involves:
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Crystallization : Using solvents like acetone-water mixtures to induce precipitation .
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Chromatography : Column filtration or recrystallization to isolate pure product.
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Structural confirmation :
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NMR spectroscopy : Heteronuclear correlation (e.g., HSQC) to map proton-carbon connectivity.
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Mass spectrometry : Verification of molecular weight and isotopic distribution (e.g., fluorine’s isotopic pattern).
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Research Findings and Biological Implications
While direct biological data for this compound is unavailable, analogous quinoline derivatives exhibit:
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Antimicrobial activity : Often linked to interference with DNA replication or protein synthesis.
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Cancer therapeutic potential : Some quinoline-benzamide hybrids show kinase inhibition or apoptosis induction.
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Structure-activity relationships : Substituent positioning (e.g., fluorine vs. chlorine) and methoxy group density significantly impact potency and selectivity .
Comparative Analysis of Reaction Yields
Scientific Research Applications
Anticancer Activity
N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the modulation of protein kinase activity, which plays a crucial role in cell signaling pathways associated with cancer cell proliferation and survival.
Case Study : A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of various cancer cell lines in vitro, including breast and lung cancer cells. The compound's efficacy was attributed to its ability to induce apoptosis and inhibit tumor growth in xenograft models .
Modulation of Protein Kinases
The compound is being investigated for its ability to modulate specific protein kinases involved in various cellular processes. This modulation can lead to altered cellular responses that may be beneficial in treating diseases characterized by dysregulated kinase activity.
Data Table 1: Protein Kinase Targets and Effects
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. The compound has been shown to protect neuronal cells from oxidative stress and apoptosis.
Case Study : In a neurodegenerative disease model, the compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Quinoline vs.
- Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound and coumarin hybrid 6b likely improves metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated analogues like 4a .
- Methoxy Positioning : The 3,4,5-trimethoxybenzamide moiety is conserved across multiple analogues, suggesting its role in π-π stacking interactions with biological targets .
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Key Observations :
SAR Insights :
Fluorine Substitution: Fluorinated derivatives (target, 6b) generally show superior activity vs. non-fluorinated analogues (4a) due to enhanced bioavailability .
Methoxy Density: 3,4,5-Trimethoxybenzamide is critical for activity; mono- or dimethoxy variants in other studies show reduced potency .
Q & A
Q. Why do computational predictions of logP conflict with experimental values?
- Methodology : Compare multiple software (ChemAxon, ACD/Labs) using consensus logP. Experimentally determine via shake-flask method (octanol/water partitioning, HPLC quantification). Discrepancies >0.5 units suggest unaccounted hydrogen bonding; revise QSAR models with Hammett σ values for methoxy/fluoro groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
